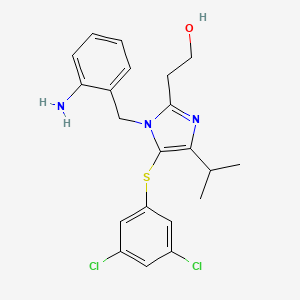

1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-

Description

This compound belongs to the class of substituted 1H-imidazole derivatives, characterized by a 2-ethanol backbone, a 2-aminophenylmethyl group at position 1, a 3,5-dichlorophenylthio substituent at position 5, and an isopropyl group at position 2. Key features include:

Properties

CAS No. |

178980-37-5 |

|---|---|

Molecular Formula |

C21H23Cl2N3OS |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

2-[1-[(2-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethanol |

InChI |

InChI=1S/C21H23Cl2N3OS/c1-13(2)20-21(28-17-10-15(22)9-16(23)11-17)26(19(25-20)7-8-27)12-14-5-3-4-6-18(14)24/h3-6,9-11,13,27H,7-8,12,24H2,1-2H3 |

InChI Key |

KVNNQDRKCCQMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)CCO)CC2=CC=CC=C2N)SC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Imidazole-2-ethanol Core

- Starting materials: Imidazole and an appropriate halohydroxyalkane (e.g., 2-chloroethanol derivatives).

- Reaction conditions: Use of a polar aprotic solvent such as dimethylformamide (DMF) to enhance solubility and reaction rate.

- Catalysts: Polyethylene glycol (PEG600) as a phase-transfer catalyst and a base such as sodium hydroxide flakes.

- Temperature: Initial heating to 110–115 °C for 1 hour to activate the imidazole, followed by cooling to 50–55 °C for controlled addition of the halohydroxyalkane.

- Reaction time: After addition, the mixture is stirred at 50–55 °C for 1 hour, then reheated to 110–115 °C for 4 hours to complete the substitution.

- Workup: Cooling, addition of water, centrifugation, drying, and recrystallization from toluene to obtain pure imidazole-2-ethanol derivatives.

This method yields high purity and yield (up to 90% in optimized conditions) and is suitable for industrial scale-up due to simple equipment and recyclable solvents.

Step 3: Attachment of the 5-((3,5-dichlorophenyl)thio) Group

- Method: Nucleophilic aromatic substitution or thiolation at the C-5 position of the imidazole ring.

- Reagents: 3,5-dichlorophenyl thiol or its derivatives.

- Catalysts: Base such as sodium hydride or potassium tert-butoxide to generate the thiolate anion.

- Solvent: Polar aprotic solvents (DMF, DMSO).

- Temperature: Controlled heating (60–100 °C) to facilitate substitution.

- Workup: Extraction and purification by recrystallization or chromatography.

Step 4: Incorporation of the 4-(1-methylethyl) Group

- Strategy: Alkylation or direct substitution at the C-4 position of the imidazole ring.

- Reagents: Isopropyl halides or isopropyl organometallic reagents.

- Conditions: May require transition metal catalysis (e.g., palladium-catalyzed cross-coupling) or strong bases.

- Purification: Standard chromatographic techniques.

Summary Table of Key Preparation Parameters

| Step | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Imidazole alkylation | Imidazole, 2-chloro-1-(2,4-dichlorophenyl)ethanol, DMF, PEG600, NaOH | 110–115 (initial), 50–55 (addition) | 1 h + 4 h | Up to 90 | Industrially scalable, high purity |

| 2 | N-alkylation | 2-aminobenzyl halide, base (K2CO3/NaH), DMF | 50–80 | Several hours | Moderate | Requires careful control to avoid side reactions |

| 3 | Thiolation (C-5 substitution) | 3,5-dichlorophenyl thiol, base, DMF/DMSO | 60–100 | Several hours | Moderate | Thiolate formation critical |

| 4 | Alkylation (C-4 substitution) | Isopropyl halide or organometallic, catalyst | Variable | Variable | Moderate | May require metal catalysis |

Research Findings and Optimization Notes

- Solvent choice: DMF is preferred for its high polarity, which enhances solubility and reaction rates, and allows recycling to reduce costs.

- Catalyst use: PEG600 acts as an effective phase-transfer catalyst, improving yields and simplifying purification.

- Temperature control: Stepwise heating and cooling cycles optimize reaction kinetics and product purity.

- Yield improvements: Higher reaction temperatures (110–115 °C) and longer reaction times (4 hours) significantly increase yields compared to lower temperatures.

- Purification: Recrystallization from toluene yields high-purity products with melting points consistent with literature values (around 132 °C for related compounds).

- Safety and scalability: The described methods avoid hazardous reagents and complicated operations, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation, alkylation, or acylation reactions using appropriate halides, alkylating agents, or acyl chlorides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties. The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that electron-withdrawing groups enhance antibacterial activity, suggesting structural modifications can lead to improved efficacy against resistant strains.

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 1H-Imidazole Derivative | 20 | E. coli |

| 22 | P. aeruginosa | |

| 21 | B. subtilis |

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a study demonstrated that certain imidazole compounds exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

- In Vitro Cytotoxicity : The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values less than 5 μM against tested tumor cell lines.

- VEGFR-2 Kinase Inhibitory Activity : The compound displayed potent inhibitory activity against VEGFR-2 kinase, with IC50 values significantly lower than standard reference drugs like erlotinib.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazole derivatives:

- Nascimento et al. Study : This research synthesized novel imidazole compounds and evaluated their anti-inflammatory effects. One compound demonstrated significant inhibition of NF-κB signaling pathways.

- Jain et al. Research : This study explored the antimicrobial properties of various imidazole derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : A comprehensive evaluation of imidazole derivatives showed promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Industrial Applications

The synthesis of 1H-Imidazole-2-ethanol derivatives is also relevant in industrial contexts, particularly in the production of antifungal agents such as miconazole and econazole nitrate. The methods employed for synthesis typically involve optimizing reaction conditions to maximize yield and purity.

Synthesis Method Overview

The synthesis method for this compound generally involves several steps:

- Formation of the imidazole ring under acidic or basic conditions.

- Introduction of the ethanol group through reduction processes.

- Functionalization with amino and thio groups via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-aminophenylmethyl group distinguishes it from analogs with nitrobenzyl (e.g., ) or simple alkyl/ether substituents (e.g., ).

Physicochemical Properties

Biological Activity

The compound 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is a complex imidazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features an imidazole ring substituted with various functional groups, which contribute to its biological activity. The presence of the 3,5-dichlorophenyl thio group and the 2-aminophenyl moiety are particularly noteworthy as they influence the compound's interactions with biological targets.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the presence of electron-withdrawing groups enhances antibacterial activity, suggesting that structural modifications can lead to improved efficacy against resistant strains .

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 1H-Imidazole Derivative | 20 | E. coli |

| 22 | P. aeruginosa | |

| 21 | B. subtilis |

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results indicate that it exhibits moderate to potent cytotoxicity, with IC50 values suggesting significant effectiveness in inhibiting cancer cell proliferation .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | <5 | High |

| HepG2 | <5 | High |

| HCT-116 | <5 | High |

Anti-inflammatory Activity

Imidazole compounds have also been studied for their anti-inflammatory properties. The compound showed promising results in reducing pro-inflammatory mediators in vitro. In vivo studies indicated a decrease in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for various enzymes, inhibiting their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- DNA Interaction : Some imidazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Receptor Modulation : The compound may modulate receptor activity, particularly GABA receptors, which are crucial in neurological pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of imidazole derivatives:

- A study conducted by Nascimento et al. synthesized several novel imidazole compounds and evaluated their anti-inflammatory effects. One compound demonstrated significant inhibition of NF-κB signaling pathways .

- Research by Jain et al. explored the antimicrobial properties of various imidazole derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic methodologies are commonly employed to prepare imidazole derivatives with substitutions similar to this compound?

The synthesis of structurally complex imidazole derivatives often involves multi-step reactions. For example, chlorination using SOCl₂ is a key step to introduce reactive groups like chloromethyl, enabling subsequent nucleophilic substitutions (e.g., with aromatic carbonyls or amines) . A TDAE (tetrakis(dimethylamino)ethylene) methodology is also reported for coupling reactions, particularly for generating arylethanol derivatives from chlorinated intermediates . General procedures often involve refluxing in polar solvents (e.g., acetic acid, DMF) with catalysts like Fe₃O₄@FU nanoparticles for tetrasubstituted imidazoles .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically combines NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example, ¹H-NMR in CDCl₃ can confirm substituent positions (e.g., δ 2.51 ppm for methyl groups, δ 7.45–7.76 ppm for aromatic protons) . X-ray diffraction provides definitive crystallographic data, as seen in studies of analogous imidazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing reactions (e.g., over-chlorination or dimerization) are minimized by controlling stoichiometry and temperature. For chlorination, SOCl₂ is used in anhydrous conditions at 0°C to prevent hydrolysis . For imidazole ring formation, sodium metabisulfite in dry DMF under nitrogen suppresses oxidation by-products during cyclization . Kinetic studies using TLC monitoring (e.g., EtOAc/hexane eluents) help identify optimal reaction times .

Q. What strategies enhance the bioactivity of this compound, particularly in antimicrobial applications?

Structure-activity relationship (SAR) studies suggest that substituents like the 3,5-dichlorophenylthio group enhance antifungal activity by increasing lipophilicity and membrane penetration . Introducing electron-withdrawing groups (e.g., nitro or fluoro) at specific positions improves binding to fungal cytochrome P450 enzymes . Biological evaluation via MIC (minimum inhibitory concentration) assays against Candida spp. or Aspergillus spp. is critical for optimization .

Q. How do contradictory data on substituent effects in imidazole derivatives arise, and how can they be resolved?

Discrepancies often stem from divergent reaction conditions or characterization methods. For instance, conflicting reports on the regioselectivity of thioether formation may arise from solvent polarity differences (e.g., DMF vs. ethanol) . Resolution requires systematic replication using standardized protocols (e.g., identical catalysts, solvents) and advanced analytical techniques like 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What computational approaches predict the compound’s reactivity or binding modes?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking simulations with fungal CYP51 or bacterial FabI enzymes identify key interactions (e.g., hydrogen bonds with imidazole N-atoms) . These models guide rational design of derivatives with improved potency .

Methodological Considerations

Q. How are stability and degradation profiles assessed for this compound under physiological conditions?

Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with HPLC monitoring. Degradation products are identified via LC-MS, revealing susceptibility to hydrolysis at the ethanolamine moiety . Accelerated stability testing (e.g., 40°C/75% RH) informs formulation strategies .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) detect polymorphs. For example, a melting point range of 134–138°C with a sharp DSC endotherm indicates high crystallinity . Solvent-mediated recrystallization (e.g., DMF/acetic acid mixtures) can isolate thermodynamically stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.